![molecular formula C26H27Cl2N3O B236816 (4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione CAS No. 137608-89-0](/img/structure/B236816.png)
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione, also known as 2'-deoxyguanosine, is a purine nucleoside that is essential for DNA synthesis. It is involved in the formation of the sugar-phosphate backbone of DNA, as well as in the regulation of gene expression.
作用機序
2'-deoxyguanosine is incorporated into DNA during DNA synthesis, where it forms hydrogen bonds with the complementary nucleotide, cytosine. It also plays a role in the regulation of gene expression, as it can be methylated to form 5-methyl-2'-deoxyguanosine, which is involved in epigenetic modifications of DNA.
Biochemical and Physiological Effects:
2'-deoxyguanosine has several biochemical and physiological effects. It is involved in the formation of the sugar-phosphate backbone of DNA, and is essential for DNA synthesis. It also plays a role in the regulation of gene expression, as mentioned above. In addition, it has been shown to have antioxidant properties and may help protect against oxidative damage to DNA.
実験室実験の利点と制限
One advantage of using 2'-deoxyguanosine in lab experiments is its availability and relatively low cost. It is also a well-studied molecule, with a wealth of information available on its properties and functions. However, one limitation is that it is highly susceptible to oxidation by reactive oxygen species, which can complicate experiments involving oxidative stress.
将来の方向性
There are several future directions for research involving 2'-deoxyguanosine. One area of interest is the role of oxidative damage to DNA in aging and disease, and the potential protective effects of 2'-deoxyguanosine. Another area of interest is the use of 2'-deoxyguanosine in the development of new drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the epigenetic modifications of DNA involving 2'-deoxyguanosine and their potential role in disease.
合成法
2'-deoxyguanosine can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanine with ribose-5-phosphate, followed by the reduction of the ribose moiety to deoxyribose. Enzymatic synthesis involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between guanine and deoxyribose-1-phosphate.
科学的研究の応用
2'-deoxyguanosine is widely used in scientific research, particularly in the fields of molecular biology and biochemistry. It is used as a substrate for DNA polymerases in DNA sequencing and PCR amplification, as well as in studies of DNA repair and replication. It is also used as a marker for oxidative damage to DNA, as it is highly susceptible to oxidation by reactive oxygen species.
特性
CAS番号 |
137608-89-0 |
|---|---|
製品名 |
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
分子式 |
C26H27Cl2N3O |
分子量 |
299.24 g/mol |
IUPAC名 |
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-8-13-7(18)6-10(20,14-8)15(9(19)12-6)5-1-3(17)4(2-16)21-5/h3-5,16-17,20H,1-2H2,(H3,11,13,14,18)/t3-,4+,5?,10+/m0/s1 |
InChIキー |
FRSRULZCPKNTDT-ABGYPKBISA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C(=O)N=C3[C@]2(N=C(NC3=O)N)O)CO)O |
SMILES |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
正規SMILES |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
同義語 |
4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, (4S)-isomer 4-OH-8-O-2'dG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
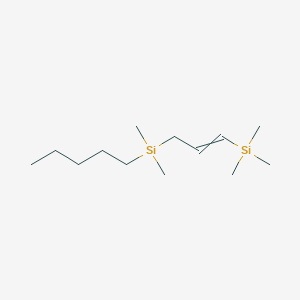
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
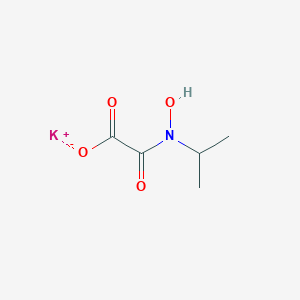
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)
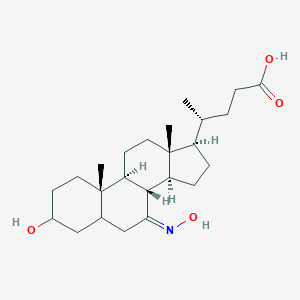
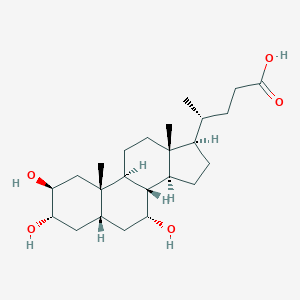
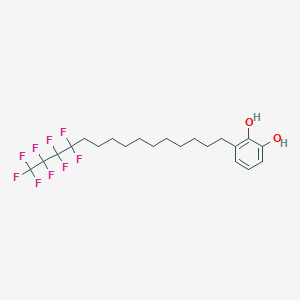
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)